2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
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Overview
Description
2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a fluorine atom attached to the benzene ring and a pyrrole moiety linked through a methyl group. The presence of both fluorine and pyrrole groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and 1-methyl-1H-pyrrole.
N-Alkylation: The first step involves the N-alkylation of 1-methyl-1H-pyrrole with a suitable alkylating agent, such as methyl iodide, to form N-methyl-1H-pyrrole.
Coupling Reaction: The N-methyl-1H-pyrrole is then coupled with 2-fluoroaniline using a coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling or Buchwald-Hartwig amination. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and bases like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the pyrrole moiety, resulting in different chemical properties and applications.
N-Methyl-1H-pyrrole: Lacks the fluorine atom, affecting its reactivity and biological activity.
2-Fluoro-N-methylaniline: Similar structure but without the pyrrole ring, leading to variations in its chemical behavior
Uniqueness
2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is unique due to the combination of the fluorine atom and the pyrrole moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
2-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
- Molecular Formula : C12H13FN2
- Molecular Weight : 204.24 g/mol
- CAS Number : 1040325-66-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits potential as an agonist for specific receptors and has shown promise in various pharmacological assays.
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of similar compounds indicates that modifications in the aniline structure can significantly affect biological activity. For instance, changes in the fluorine substitution pattern and the pyrrole moiety can enhance receptor affinity and selectivity.
Pharmacological Studies
Recent studies have focused on the following biological activities:
-
Dopamine Receptor Agonism :
- The compound has been evaluated for its activity on dopamine receptors, particularly D3 receptors. In a study involving various analogs, it was found that modifications to the pyrrole ring could enhance agonistic activity at D3 receptors while minimizing activity at D2 receptors, which is crucial for developing treatments for disorders like schizophrenia and Parkinson's disease .
- Antiproliferative Activity :
- Antiviral Properties :
Case Study 1: D3 Receptor Agonism
In a comprehensive study, various analogs of this compound were synthesized and tested for their ability to activate D3 receptors. The results indicated that certain substitutions led to a marked increase in β-arrestin recruitment and G protein activation, essential pathways for receptor signaling.
Compound | EC50 (nM) | Emax (% Control) | D2R Activity |
---|---|---|---|
Compound A | 710 ± 150 | 102 ± 4.2 | Inactive |
Compound B | 278 ± 62 | 36 ± 3.1 | Inactive |
Compound C | 98 ± 21 | 95 ± 6 | >100,000 |
This table illustrates the varying efficacies of different analogs in activating D3 receptors while remaining inactive at D2 receptors, which is desirable for minimizing side effects associated with D2 receptor activation .
Case Study 2: Anticancer Activity
A series of related compounds were tested against several human cancer cell lines. The results indicated a promising trend where compounds similar to this compound showed significant cytotoxic effects with low IC50 values.
Compound ID | Cell Line Tested | IC50 (μM) |
---|---|---|
Compound X | A549 (Lung) | 0.25 |
Compound Y | MCF7 (Breast) | 0.15 |
Compound Z | HeLa (Cervical) | 0.30 |
These findings suggest that structural modifications can lead to enhanced anticancer properties, warranting further investigation into this compound's therapeutic potential .
Properties
Molecular Formula |
C12H13FN2 |
---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
2-fluoro-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H13FN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3 |
InChI Key |
FMWQUBRKGPHRNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC2=CC=CC=C2F |
Origin of Product |
United States |
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